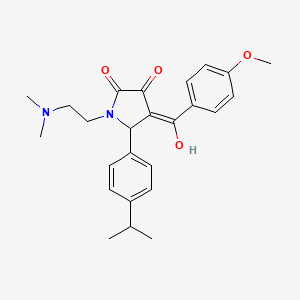

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrolone derivative characterized by a dimethylaminoethyl substituent at position 1, a hydroxyl group at position 3, a 4-isopropylphenyl moiety at position 5, and a 4-methoxybenzoyl group at position 4. The compound’s design aligns with SAR studies targeting modifications at the 1-, 4-, and 5-positions to optimize physicochemical and pharmacological properties .

Properties

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4/c1-16(2)17-6-8-18(9-7-17)22-21(23(28)19-10-12-20(31-5)13-11-19)24(29)25(30)27(22)15-14-26(3)4/h6-13,16,22,28H,14-15H2,1-5H3/b23-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNJDPRAMAAADH-XTQSDGFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one, a complex organic compound belonging to the pyrrolone class, has garnered attention for its potential biological activities and therapeutic applications. The unique molecular structure, characterized by various functional groups, suggests diverse mechanisms of action and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 426.56 g/mol. The compound features a pyrrole ring fused with a carbonyl group, along with a dimethylamino group, hydroxy group, and multiple aromatic substituents, which contribute to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O4 |

| Molecular Weight | 426.56 g/mol |

| Density | 1.183 ± 0.06 g/cm³ |

| Boiling Point | 564.3 ± 50.0 °C |

| pKa | 4.50 ± 1.00 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions such as temperature and solvent choice to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for monitoring the reactions and characterizing the final product.

The biological activity of this compound is largely attributed to its interactions at cellular or molecular levels:

- Binding to Enzymes : The compound may inhibit or activate specific enzymatic activities.

- Interaction with Receptors : It can modulate receptor activities, influencing signaling pathways.

- Pathway Modulation : The compound may affect various cellular signaling pathways that are crucial for maintaining homeostasis or in disease processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.

- Neuroactive Effects : Its interaction with neurotransmitter receptors suggests possible applications in treating neurological disorders.

Case Studies and Research Findings

Recent studies have explored the biological efficacy of this compound:

- Anticancer Studies : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis.

- Antimicrobial Activity : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.

- Neuropharmacological Assessment : Research involving animal models indicated that administration of the compound resulted in improved behavioral outcomes in models of anxiety and depression, potentially through serotonergic modulation.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, primarily through interactions with neurotransmitter systems or other biochemical pathways. The mechanisms of action may involve:

- Receptor Binding : Potential interactions with specific receptors in the central nervous system.

- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Antidepressant Activity : Due to its structural similarity to known antidepressants, it may influence serotonin or norepinephrine pathways.

- Anticancer Properties : Some studies suggest that pyrrolone derivatives exhibit cytotoxic effects against certain cancer cell lines.

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses.

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions (temperature, solvent choice). Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the synthesis and characterize the final product.

Case Studies and Research Findings

- Antidepressant Activity : A study explored the effects of similar pyrrolone compounds on serotonin reuptake inhibition, suggesting potential use in treating depression .

- Cytotoxicity Against Cancer Cells : Research indicated that derivatives of this compound showed significant cytotoxic effects on breast cancer cell lines, warranting further investigation into their mechanisms .

- Anti-inflammatory Effects : A recent study demonstrated that compounds structurally related to this pyrrolone exhibited dual inhibition of COX and LOX enzymes, indicating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Key Observations :

- Bulky groups at position 5 correlate with higher melting points (e.g., compound 20).

- Alkoxy groups at position 4 (methoxy, ethoxy, isopropoxy) influence molecular weight and lipophilicity.

- Hydroxypropyl substituents at position 1 (compounds 20, 41) may reduce synthetic yields compared to aminoethyl groups.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this pyrrolone derivative and its analogs?

The compound is synthesized via base-assisted cyclization of substituted aldehydes and ketones. A typical protocol involves:

Condensation : Reacting a substituted aldehyde (e.g., 4-isopropylbenzaldehyde) with a β-ketoester or aroyl derivative.

Cyclization : Using a base (e.g., KOH or NaH) to facilitate pyrrolone ring formation.

Purification : Isolation via recrystallization or column chromatography.

Example : In analogs like 5-(4-isopropylphenyl)-substituted derivatives, yields range from 17% to 62% depending on substituent reactivity and reaction time .

Q. Key Data :

| Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-tert-Butylphenyl | 3 | 62 | 263–265 |

| 3-Chlorophenyl | 3 | 47 | 235–237 |

| Allyl amine | 3 | 52 | 249–251 |

Q. How are structural and purity characteristics validated for this compound?

Methodological Approach :

- NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 394.2122 for C24H28NO4 [M+H]+ ).

- Melting Point Analysis : Assesses crystalline purity (e.g., mp 221–223°C for analogs ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Strategy :

Systematic Substituent Variation : Modify the aroyl (4-methoxybenzoyl), aryl (4-isopropylphenyl), or N-alkyl (2-(dimethylamino)ethyl) groups.

Biological Assays : Test analogs for target-specific activity (e.g., enzyme inhibition).

Data Correlation : Use statistical tools (e.g., linear regression) to link substituent properties (e.g., logP, steric bulk) to activity.

Example : Replacing 4-methoxybenzoyl with 2-ethoxybenzoyl reduced yield (44%) but improved solubility .

Q. How can contradictory data in SAR studies (e.g., unexpected activity loss) be resolved?

Approach :

Q. What strategies address solubility challenges in in vitro assays?

Solutions :

Q. How can stereochemical isomerism impact pharmacological profiles?

Analysis :

Q. What experimental designs are suitable for stability studies under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.